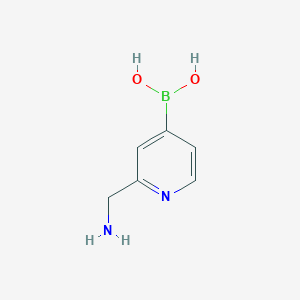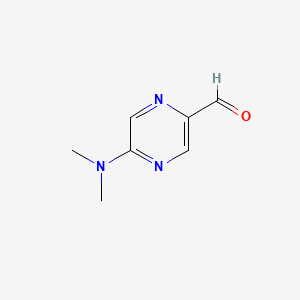
5-(Dimethylamino)pyrazine-2-carbaldehyde
Descripción general
Descripción
5-(Dimethylamino)pyrazine-2-carbaldehyde is a chemical compound with the formula C7H9N3O . It is a heterocyclic compound that includes a pyrazine ring .
Molecular Structure Analysis
The molecular structure of 5-(Dimethylamino)pyrazine-2-carbaldehyde is represented by the SMILES stringO=C([H])C1=CN=C(N(C)C)N=C1 . The InChI key for this compound is XBYXYDVSCMMJDT-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving 5-(Dimethylamino)pyrazine-2-carbaldehyde are not detailed in the available resources, it’s known that pyrazine derivatives can undergo reactions to form bis-azomethines .Physical And Chemical Properties Analysis
5-(Dimethylamino)pyrazine-2-carbaldehyde has a molecular weight of 151.1676 . It is a solid compound . More specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Organometallic Chemistry
In organometallic chemistry, derivatives of 5-(Dimethylamino)pyrazine-2-carbaldehyde have been explored. For instance, the molecular structure of compounds like 5,10-bis(dimethylamino)-3,8-bis(trimethylstannyl)-5H,10H-dipyrrolo[1,2-a:1',2'-d]-pyrazine was determined using X-ray diffractometry, revealing insights into metal-ligand interactions and coordination geometry (Veith et al., 1993).
Synthesis of Antifungal Agents
The compound has been utilized in the synthesis of novel vanillin-chalcones and their derivatives, showing significant antifungal properties. This includes the study of various derivatives and their effect on fungal species, contributing to the development of new antifungal agents (Illicachi et al., 2017).
Development of Fluorescent Dyes
Research into novel tetracyclic pyrazine/pyrrole-fused unsymmetric bis(BF2) fluorescent dyes has been conducted. These dyes exhibit high molar extinction coefficients, high fluorescence quantum yields, and are sensitive to pH changes, making them useful for sensing applications (Jiang et al., 2019).
Environmentally Friendly Synthesis Processes
Studies have also focused on the clean and efficient synthesis of pyrazole derivatives in aqueous media using 3-(dimethylamino)-1-arylprop-2-en-1-one. This method is noted for its mild reaction conditions and environmentally friendly approach (Xu et al., 2015).
Propiedades
IUPAC Name |
5-(dimethylamino)pyrazine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10(2)7-4-8-6(5-11)3-9-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBUHWXYSOLFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)pyrazine-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



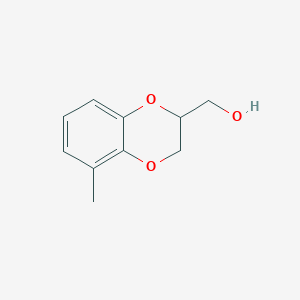

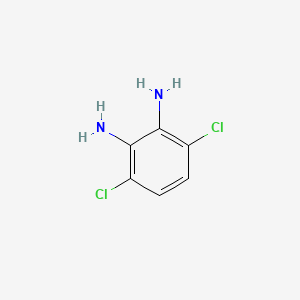
![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)
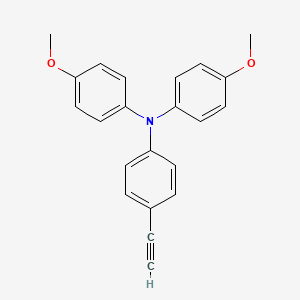


![1-(4-[Benzoyl] benzyl)-2-methylpyridinium tetraphenylborate](/img/structure/B3188536.png)
![ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3188541.png)



